(2,2,2-trifluoroacetyl) 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylate
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Overview
Description
(2,2,2-trifluoroacetyl) 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a trifluoroacetyl group and a hexahydro-2H-cyclopenta[d][1,2]oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-trifluoroacetyl) 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylate typically involves multiple steps, starting with the preparation of the cyclopenta[d][1,2]oxazole ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The trifluoroacetyl group is then introduced via a nucleophilic substitution reaction using trifluoroacetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,2,2-trifluoroacetyl) 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2,2,2-trifluoroacetyl) 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological mechanisms at the molecular level.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways or diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals, including agrochemicals and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2,2,2-trifluoroacetyl) 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired effects. The trifluoroacetyl group and the oxazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group, used as a solvent and synthetic intermediate.
Methylammonium lead halide:
4-Bromo-3-(trifluoromethyl)aniline: A compound used in various chemical syntheses.
Uniqueness
(2,2,2-trifluoroacetyl) 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylate is unique due to its combination of a trifluoroacetyl group and a cyclopenta[d][1,2]oxazole ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C9H10F3NO4 |
---|---|
Molecular Weight |
253.17 g/mol |
IUPAC Name |
(2,2,2-trifluoroacetyl) 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylate |
InChI |
InChI=1S/C9H10F3NO4/c10-9(11,12)8(15)16-7(14)6-4-2-1-3-5(4)17-13-6/h4-6,13H,1-3H2 |
InChI Key |
DISVOHLOUSMNMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)ONC2C(=O)OC(=O)C(F)(F)F |
Origin of Product |
United States |
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